

# An In-depth Technical Guide to the Physicochemical Properties of Terfenadine-d3

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Terfenadine-d3**, a deuterated analog of the second-generation antihistamine, Terfenadine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing **Terfenadine-d3** as an internal standard in pharmacokinetic studies or in other research applications. The inclusion of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection, without significantly altering the compound's chemical and physical behavior.

### **Core Physicochemical Properties**

The physicochemical properties of **Terfenadine-d3** are nearly identical to those of its non-deuterated counterpart, Terfenadine, with the exception of a slightly higher molecular weight due to the presence of three deuterium atoms. The data presented below is a compilation from various sources, with properties of Terfenadine used as a close proxy where specific data for the deuterated form is not available.

## Table 1: General Physicochemical Properties of Terfenadine-d3



Property	Value	Source
IUPAC Name	1-(4-tert-butylphenyl)-4-[4- [hydroxy(diphenyl)methyl]piperi din-1-yl]butan-1-ol-d3	
CAS Number	192584-82-0	[1][2]
Molecular Formula	C32H38D3NO2	[1][2]
Molecular Weight	474.69 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[3]
Melting Point	146.5-148.5 °C (may exist in polymorphic forms with different melting points)	[3][4][5]
pKa (Strongest Basic)	9.02 - 9.9	[6][7]
LogP	7.1	[3]
Storage	-20°C, sealed and protected from moisture	[2]

### **Table 2: Solubility of Terfenadine**

The solubility of **Terfenadine-d3** is expected to be very similar to that of Terfenadine.



Solvent	Solubility	Temperature
Water	0.001 g/100 mL	30 °C[5]
0.0963 mg/L	25 °C[3][6]	
Ethanol	3.780 g/100 mL (37.8 mg/mL)	30 °C[4][5]
~0.25 mg/mL		
Methanol	3.750 g/100 mL (37.5 mg/mL)	30 °C[4][5]
Hexane	0.034 g/100 mL	30 °C[5]
0.1 M HCl	0.012 g/100 mL	30 °C[5]
0.1 M Citric Acid	0.110 g/100 mL	30 °C[5]
0.1 M Tartaric Acid	0.045 g/100 mL	30 °C[5]
DMSO	~10 mg/mL	
Dimethylformamide (DMF)	~10 mg/mL	_
Chloroform	50 mg/mL	_

# Experimental Protocols Synthesis and Characterization of Terfenadine-d3

The synthesis of **Terfenadine-d3** typically involves the introduction of deuterium atoms into the Terfenadine molecule via catalytic hydrogen-deuterium exchange reactions.[1] This process utilizes deuterated reagents and solvents under controlled conditions to ensure selective incorporation of deuterium.

#### General Synthetic Approach:

- Starting Material: Terfenadine or a suitable precursor.
- Deuterium Source: A common method involves the use of a deuterated solvent such as D<sub>2</sub>O
  or a deuterated acid/base catalyst.



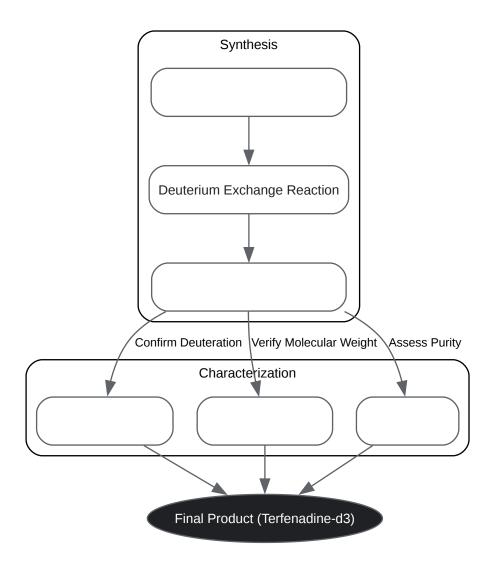
- Reaction Conditions: The reaction is typically stirred at a moderate temperature for an
  extended period to allow for the exchange of hydrogen atoms with deuterium atoms at
  specific positions in the molecule.
- Purification: Following the reaction, the product is purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate **Terfenadine-d3** from the reaction mixture and any unreacted starting material.

#### Characterization Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are used to confirm the incorporation of deuterium atoms at the desired positions within the molecule.
   The disappearance or reduction of specific proton signals in the ¹H NMR spectrum and the appearance of corresponding deuterium signals in the ²H NMR spectrum provide evidence of successful deuteration.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify
  the molecular weight of **Terfenadine-d3**, which should show an increase corresponding to
  the number of incorporated deuterium atoms (a +3 Da mass shift for **Terfenadine-d3**).[1]
  This technique also confirms the isotopic purity of the compound.
- Chromatographic Purity: HPLC or liquid chromatography-mass spectrometry (LC-MS) is used to determine the chemical purity of the final product, which is critical for its use as an internal standard in quantitative analyses.[1]

## Visualizations Synthesis and Characterization Workflow





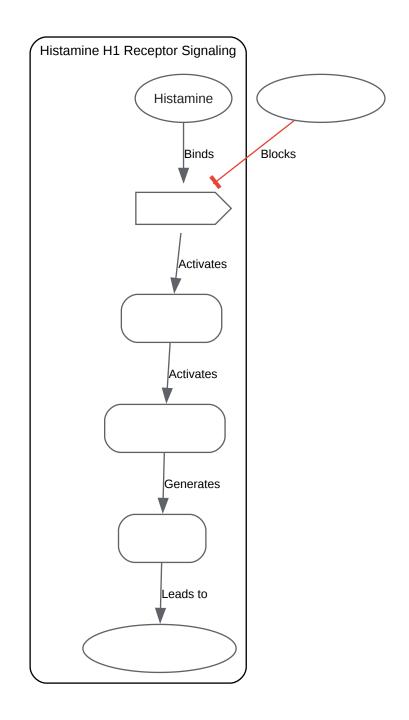
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Caption: General workflow for the synthesis and characterization of **Terfenadine-d3**.

## Mechanism of Action: Histamine H1 Receptor Antagonism

Terfenadine, and by extension **Terfenadine-d3**, functions as a peripherally-selective histamine H1 receptor antagonist.[1] It competes with histamine for binding to H1 receptors on various cells, thereby preventing the downstream signaling cascade that leads to allergic symptoms.





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Caption: Signaling pathway of **Terfenadine-d3** as a histamine H1 receptor antagonist.

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